Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate
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Description
Scientific Research Applications
Antioxidant Activity and Analytical Methods
Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate, due to its structural characteristics, may have implications in antioxidant activity, similar to other phenyl derivatives. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical in determining the antioxidant capacity of such compounds. These methods are based on chemical reactions assessing the kinetics or equilibrium state through spectrophotometry, which involves characteristic color changes or solution discoloration monitored by specific wavelength absorption. These assays have been applied successfully in antioxidant analysis or determining the antioxidant capacity of complex samples, indicating the potential utility of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate in antioxidant research (Munteanu & Apetrei, 2021).
Environmental Fate and Aquatic Effects
Considering the environmental implications of chemical compounds, research on the environmental fate and aquatic effects of oxo-process chemicals, including similar esters and ethers, has shown that inadvertent releases into the environment would be rapidly biodegraded in soil and water. Such compounds volatilize to the atmosphere and are subject to photo-oxidation, while any residues remaining in water would pose a negligible threat to aquatic life. This suggests that Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate, due to its chemical structure, may exhibit similar environmental behaviors and effects (Staples, 2001).
Biodegradation and Fate in Soil and Groundwater
The biodegradation and fate of gasoline ether oxygenates like Ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed. Microorganisms in soil and groundwater can degrade ETBE aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates. This suggests that compounds with similar structures, such as Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate, might also be biodegraded by similar mechanisms, highlighting the importance of understanding microbial interactions with such compounds for environmental management and remediation efforts (Thornton et al., 2020).
properties
IUPAC Name |
ethyl 4-oxo-4-(4-pentoxyphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20-4-2/h7-10H,3-6,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIKLJDVXATLRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645793 |
Source
|
Record name | Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate | |
CAS RN |
898757-79-4 |
Source
|
Record name | Ethyl γ-oxo-4-(pentyloxy)benzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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